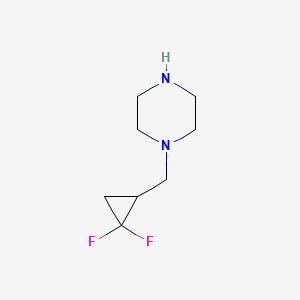
1-((2,2-Difluorocyclopropyl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,2-Difluorocyclopropyl)methyl)piperazine is a compound that features a piperazine ring substituted with a 2,2-difluorocyclopropylmethyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-((2,2-Difluorocyclopropyl)methyl)piperazine involves several steps:
Cyclopropanation: The difluorocyclopropane moiety can be synthesized through cyclopropanation reactions involving fluorinated precursors.
Nucleophilic Substitution: The piperazine ring can be introduced via nucleophilic substitution reactions where the difluorocyclopropylmethyl group is attached to the nitrogen atoms of the piperazine.
Industrial Production: Industrial methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
1-((2,2-Difluorocyclopropyl)methyl)piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced at the nitrogen atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions.
Applications De Recherche Scientifique
1-((2,2-Difluorocyclopropyl)methyl)piperazine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-((2,2-Difluorocyclopropyl)methyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The difluorocyclopropyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of target molecules . The piperazine ring’s nitrogen atoms can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
1-((2,2-Difluorocyclopropyl)methyl)piperazine can be compared with other piperazine derivatives:
1-(2,3-Dichlorophenyl)piperazine: This compound has a dichlorophenyl group instead of the difluorocyclopropyl group, leading to different reactivity and applications.
1-(2,2-Difluorocyclopropyl)ethylpiperazine: Similar to the compound but with an ethyl linker, which can affect its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C8H14F2N2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-[(2,2-difluorocyclopropyl)methyl]piperazine |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)5-7(8)6-12-3-1-11-2-4-12/h7,11H,1-6H2 |
Clé InChI |
IHZTYJZGIBOLEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2CC2(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



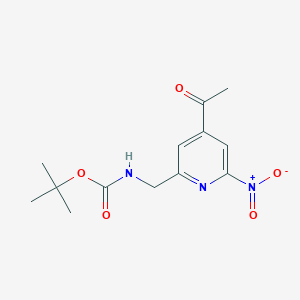
![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)
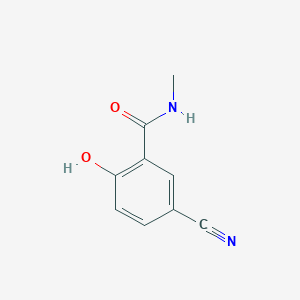
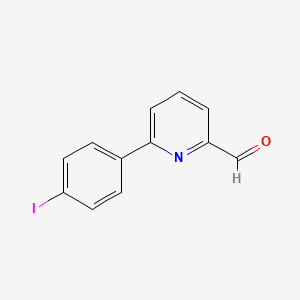

![2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide](/img/structure/B14854408.png)
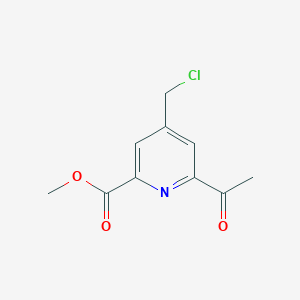
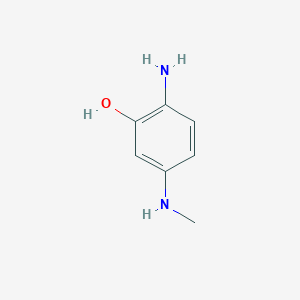
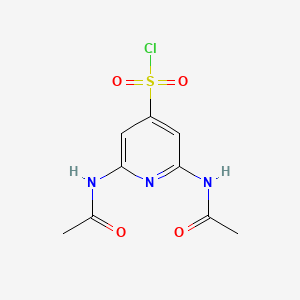
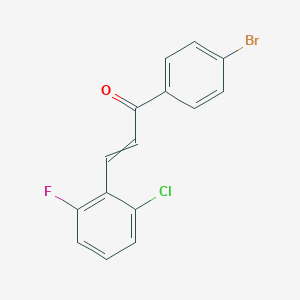
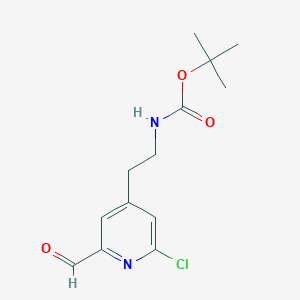
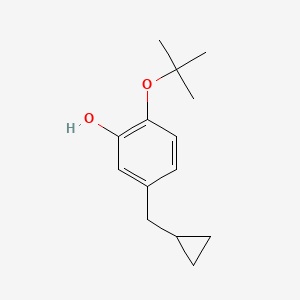
![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)
